N-Benzyl-N-methylethanolamine

Description

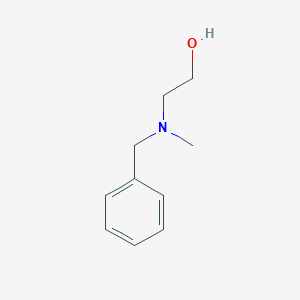

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUANPHGFPAJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059242 | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-98-4 | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-methylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYL-N-METHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LYX8089C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyl-N-methylethanolamine, a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical research. This document includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and visual representations of the synthetic and analytical workflows.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its structure, incorporating a benzyl (B1604629) group, a methyl group, and a primary alcohol, imparts a unique combination of steric and electronic features, making it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 95-105 °C at 2 mmHg | |

| Density | 1.017 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.529 | |

| Solubility | Soluble in water. | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| CAS Number | 101-98-4 | [1] |

Chemical Synthesis

The most common and industrially scalable method for the synthesis of this compound is the alkylation of N-methylethanolamine with benzyl chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion.[1]

A general workflow for the synthesis and purification of this compound is depicted below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of N-methylethanolamine with benzyl chloride.

Materials:

-

N-methylethanolamine

-

Benzyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of N-methylethanolamine (e.g., 0.3 mol) in toluene in a round-bottom flask, add anhydrous sodium carbonate (e.g., 0.15 mol).

-

While stirring the mixture, slowly add benzyl chloride (e.g., 0.1 mol) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation (e.g., at 2 mmHg) to obtain this compound as a clear, colorless to light yellow liquid.

Chemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

400 MHz NMR spectrometer

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

Procedure:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of the purified product in about 0.7 mL of CDCl₃ in a clean NMR tube.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Data Analysis (Expected Chemical Shifts):

-

¹H NMR (CDCl₃): δ ~7.2-7.4 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 3.5 (s, 2H, Ar-CH₂-), 2.5 (t, 2H, -N-CH₂-), 2.3 (s, 3H, -N-CH₃), ~2.0 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃): δ ~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (Ar-CH₂-), ~60 (-CH₂-OH), ~58 (-N-CH₂-), ~42 (-N-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Experimental Protocol: FTIR Spectroscopy

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Procedure (KBr Plates):

-

Place a small drop of the liquid sample on one KBr plate.

-

Carefully place a second KBr plate on top and gently rotate to create a thin, uniform film.

-

Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

Data Analysis (Expected Absorption Bands):

-

Broad O-H stretch: ~3400 cm⁻¹

-

Aromatic C-H stretch: ~3030-3080 cm⁻¹

-

Aliphatic C-H stretch: ~2800-3000 cm⁻¹

-

C-N stretch: ~1000-1250 cm⁻¹

-

C-O stretch: ~1050 cm⁻¹

-

Aromatic C=C bends: ~1450-1600 cm⁻¹ and out-of-plane bending in the fingerprint region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the synthesized compound and confirm its molecular weight.

3.3.1. Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis:

-

The purity of the sample can be estimated from the relative peak areas in the gas chromatogram.

-

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 165.

-

Characteristic fragment ions are expected at m/z 91 (tropylium ion), 134 ([M-CH₂OH]⁺), and other fragments corresponding to the loss of alkyl and benzyl groups.

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[3] It is incompatible with strong oxidizing agents.[3] The presence of the tertiary amine and primary alcohol functionalities allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.[1] For instance, the hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1]

Safety Information

This compound is classified as an irritant.[4] It is known to cause skin, eye, and respiratory tract irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-N-methylethanolamine, a versatile tertiary amine with significant applications in pharmaceutical synthesis and biopharmaceutical purification. This document details its chemical identity, molecular structure, and its critical roles as a synthetic intermediate and a multimodal chromatography ligand.

Chemical Identity and Molecular Structure

This compound is a chemical compound identified by the CAS Number 101-98-4 .[1][2][3][4][5] Its molecular structure and key chemical properties are summarized below.

Molecular Structure

The structure of this compound features a benzyl (B1604629) group and a methyl group attached to a nitrogen atom, which is also connected to an ethanol (B145695) group. This combination of a bulky hydrophobic benzyl group, a polar hydroxyl group, and a tertiary amine functionality imparts unique properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 101-98-4 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol [1][2] |

| Synonyms | 2-(N-Benzyl-N-methylamino)ethanol, N-Methyl-N-benzylethanolamine |

| Appearance | Clear yellowish liquid |

| Boiling Point | 95-105 °C at 2 mmHg[6] |

| Density | 1.017 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.529[6] |

| SMILES | CN(CCO)Cc1ccccc1[6] |

| InChI | 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3[6] |

Applications in Pharmaceutical Synthesis: The Case of Nicardipine

This compound is a key intermediate in the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina.

Nicardipine Synthesis Workflow

The synthesis of Nicardipine involves the reaction of this compound with a dihydropyridine (B1217469) derivative. A general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of Nicardipine using this compound.

Experimental Protocol for Nicardipine Synthesis

The following is a representative experimental protocol for the synthesis of Nicardipine utilizing this compound, based on information from patent literature.

-

Reaction Setup: A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (0.01 mole), this compound (4.98 g), and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is prepared.

-

Reaction: The mixture is stirred at a temperature of 60-80 °C for 1 hour.

-

Work-up:

-

Chloroform (16 ml) is added to the reaction mixture.

-

The mixture is washed with water (3 x 50 ml).

-

The organic layer is then washed with a 10% aqueous solution of HCl (16 ml) followed by water (3 x 10 ml).

-

-

Isolation: The organic solvent is evaporated to yield crude Nicardipine, which can then be converted to its hydrochloride salt.

Role in Biopharmaceutical Purification: A Multimodal Chromatography Ligand

This compound is the functional ligand in the commercially available multimodal anion exchange chromatography resin, Capto™ adhere. This resin is widely used for the polishing of monoclonal antibodies (mAbs) and other biopharmaceuticals.

The unique structure of this compound allows for multiple types of interactions with proteins, including:

-

Ionic Interactions: The positively charged tertiary amine group interacts with negatively charged regions of proteins.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor.

-

Hydrophobic Interactions: The benzyl group provides a hydrophobic region for interaction with nonpolar patches on protein surfaces.

This multi-modal nature allows for a unique selectivity that can separate target proteins from impurities that are difficult to remove with traditional single-mode chromatography resins. A study comparing four mixed-mode resins found that the resin with N-benzyl-N-methyl ethanol amine as the ligand demonstrated the best performance in separating Immunoglobulin G (IgG) from bovine serum albumin (BSA), achieving a high purity of 92.3% and a recovery of 95.6% for IgG.

General Workflow for mAb Polishing using this compound-based Resin

Capto™ adhere is typically used in a flow-through mode for the polishing of monoclonal antibodies after an initial capture step with Protein A chromatography.

Caption: Workflow for monoclonal antibody polishing using a multimodal resin with this compound as the ligand.

Experimental Protocol for mAb Polishing in Flow-Through Mode

The following is a generalized protocol for the polishing of monoclonal antibodies using a chromatography resin functionalized with this compound (e.g., Capto™ adhere). Optimization of loading conditions (pH and conductivity) is crucial for achieving high purity and yield.

-

Column Equilibration: Equilibrate the chromatography column with a buffer at the desired pH and conductivity for loading. A typical buffer might be a phosphate (B84403) or Tris-based buffer.

-

Sample Preparation: The eluate from the preceding Protein A chromatography step, after viral inactivation at low pH, should have its pH and conductivity adjusted to match the equilibration buffer.

-

Sample Loading: Load the prepared sample onto the equilibrated column. In flow-through mode, the target monoclonal antibody will not bind to the resin and will be collected in the flow-through fraction.

-

Washing: Wash the column with the equilibration buffer to ensure all of the target mAb has flowed through.

-

Elution and Regeneration (of the column): Impurities such as host cell proteins (HCPs), DNA, aggregates, and leached Protein A, which have bound to the resin, can be removed by stripping the column with a high salt and/or high pH solution, followed by regeneration and sanitization according to the manufacturer's instructions.

Table 2: Typical Purity and Recovery in mAb Polishing

| Parameter | Result |

| IgG Purity | 92.3% |

| IgG Recovery | 95.6% |

Data from a comparative study of mixed-mode resins.

Synthesis of this compound

For research and development purposes, this compound can be synthesized in the laboratory. A common method involves the alkylation of N-methylethanolamine with benzyl chloride.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve N-methylethanolamine in an appropriate solvent.

-

Addition of Base: Add a base, such as sodium bicarbonate, to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture with stirring. The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Once the reaction is complete, the crude product is isolated and purified, for example, by extraction and distillation under reduced pressure.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and biomanufacturing. Its utility as a key building block in the synthesis of the cardiovascular drug Nicardipine and its critical role as a multimodal ligand in the downstream processing of therapeutic proteins highlight its versatility. A thorough understanding of its properties and applications is essential for its effective use in both chemical synthesis and biopharmaceutical purification.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. gels.yilimart.com [gels.yilimart.com]

- 4. Mixed-Mode Chromatography and Its Role in Monoclonal Antibody Purification | Springer Nature Experiments [experiments.springernature.com]

- 5. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-methylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-Benzyl-N-methylethanolamine, a versatile intermediate in the pharmaceutical and chemical industries. The document details two core synthetic methodologies: direct N-alkylation and reductive amination, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a tertiary amine featuring both a benzyl (B1604629) group and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its chirality and the presence of both a nucleophilic nitrogen and a hydroxyl group allow for a wide range of chemical transformations. This guide focuses on the two most prevalent and practical methods for its synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations:

-

N-Alkylation of N-methylethanolamine with Benzyl Chloride: A direct and industrially scalable method involving the nucleophilic substitution of the chloride in benzyl chloride by the secondary amine, N-methylethanolamine.[1]

-

Reductive Amination of Benzaldehyde (B42025) with N-methylethanolamine: An alternative route that proceeds via the formation of an intermediate iminium ion from the reaction of benzaldehyde and N-methylethanolamine, which is then reduced in situ to the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound.

| Synthesis Pathway | Key Reagents | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Reference |

| N-Alkylation | N-methylethanolamine, Benzyl chloride | Solid-phase base (e.g., Na₂CO₃, K₂CO₃) | None (excess amine as solvent) | 66-68 (as per patent for a similar process) | 91.8 - 94.5 | [1] |

| Reductive Amination | N-methylethanolamine, Benzaldehyde | None (Reducing agent is key) | Methanol (B129727) | Good (not specified for this exact reaction) | Not specified | [2] |

Experimental Protocols

N-Alkylation of N-methylethanolamine with Benzyl Chloride

This procedure is adapted from established industrial methods utilizing a solid-phase base to simplify the work-up process.[1]

Materials:

-

N-methylethanolamine

-

Benzyl chloride

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), powdered

-

Reaction flask with overhead stirrer, dropping funnel, and condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

To a reaction flask, add N-methylethanolamine and powdered anhydrous sodium carbonate in a molar ratio of approximately 3:1.2 relative to benzyl chloride. An excess of N-methylethanolamine is used as the solvent.

-

Begin stirring the mixture and heat to 40-45°C.

-

Slowly add benzyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 40-45°C to minimize the formation of quaternary ammonium (B1175870) salt byproducts.[1]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).

-

Once the reaction is complete, heat the mixture to facilitate filtration and filter the hot reaction mixture to remove the solid inorganic salts (sodium chloride and excess sodium carbonate).[1]

-

The filtrate, containing the crude this compound and excess N-methylethanolamine, is then subjected to vacuum distillation.

-

Collect the fraction distilling at the appropriate temperature and pressure to obtain the purified product.

Reductive Amination of Benzaldehyde with N-methylethanolamine

This protocol is a representative procedure for the one-pot reductive amination of a secondary amine with an aldehyde using sodium borohydride (B1222165).

Materials:

-

N-methylethanolamine

-

Benzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Acetic Acid

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Extraction funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and N-methylethanolamine (1.1 equivalents) in methanol.

-

Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium salt. Monitor the formation of the intermediate by TLC if desired.

-

Cool the reaction mixture in an ice bath to 0-5°C.

-

Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled, stirred solution. Control the rate of addition to manage any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: N-Alkylation pathway for this compound synthesis.

Caption: Reductive Amination pathway for this compound synthesis.

References

N-Benzyl-N-methylethanolamine: A Core Component in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine, a tertiary amino alcohol, has emerged as a versatile and crucial building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive hydroxyl group, allows for its integration into a wide array of molecular architectures. This guide provides a comprehensive overview of its key applications, focusing on its role as a precursor in the synthesis of pharmaceuticals and as a foundational element in the development of chiral catalysts.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its widespread application. Two primary industrial-scale methods are predominantly employed: N-alkylation of N-methylethanolamine and reductive amination.

N-Alkylation of N-Methylethanolamine with Benzyl (B1604629) Chloride

This direct approach involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the nitrogen atom of N-methylethanolamine.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction towards the product.[1] Solid-phase inorganic bases such as sodium carbonate or potassium carbonate are often employed, acting as both an acid scavenger and a catalyst.[1]

A critical parameter in this synthesis is temperature control. Maintaining the reaction temperature, particularly during the addition of benzyl chloride, in the range of 40–45°C is crucial to minimize the formation of the quaternary ammonium (B1175870) salt byproduct through over-alkylation.[1]

Table 1: Optimized Reaction Conditions for N-Alkylation

| Parameter | Optimized Value/Condition | Expected Outcome | Reference |

| Molar Ratio (Benzyl Chloride : N-Methylethanolamine : Base) | ~1 : 3 : 1.2 | High conversion of benzyl chloride (>99.5%) | [2] |

| Temperature (Condensation Step) | 40–45°C | Minimizes quaternary ammonium salt formation | [2] |

| Work-up | Hot filtration to remove inorganic salts, followed by vacuum distillation | Simplified purification | [2] |

Experimental Protocol: Benzyl Chloride-Mediated Alkylation

-

To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add N-methylethanolamine and powdered sodium carbonate.

-

Heat the mixture to 60-65°C with stirring.

-

Slowly add benzyl chloride dropwise over 4-6 hours, maintaining the temperature at 60-65°C.

-

After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.

-

Monitor the reaction by GC until the benzyl chloride content is less than 0.5%.

-

Filter the hot reaction mixture to remove the solid inorganic salts.

-

The filtrate is then subjected to vacuum distillation to isolate the pure this compound.

Reductive Amination

An alternative route to this compound is through the reductive amination of benzaldehyde (B42025) with N-methylethanolamine.[2][3] This method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.[2][3] This pathway is often favored for its milder reaction conditions and greater functional group tolerance.[3]

Experimental Protocol: Reductive Amination

A general procedure involves:

-

Mixing benzaldehyde and N-methylethanolamine in a suitable solvent.

-

The in-situ formation of the iminium ion.

-

The addition of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to reduce the iminium ion to the desired product.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Nicardipine

Nicardipine is a calcium channel blocker used to treat high blood pressure and angina.[4] this compound is a crucial precursor in several patented synthetic routes to Nicardipine.[5][6] One common method involves the esterification of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound.[4][5]

Table 2: Representative Yields in Nicardipine Synthesis

| Synthetic Step | Reactants | Reagents/Conditions | Yield | Reference |

| Esterification | 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid, N-(2-hydroxyethyl)-N-benzyl-methylamine | N,N'-dicyclohexylcarbodiimide (DCC), 60-80°C | 70.0% (of hydrochloride salt) | [5] |

| Hantzsch-type synthesis | 3-nitrobenzaldehyde, methyl 3-aminocrotonate, acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester | Isopropanol | 70% | [6] |

Experimental Protocol: Nicardipine Synthesis via Esterification

-

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (0.01 mole), N-(2-hydroxyethyl)-N-benzyl-methylamine (4.98 g), and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is stirred at 60°-80° C for 1 hour.[5]

-

Chloroform (16 ml) is added to the reaction mixture, and it is washed with water (3x50 ml).[5]

-

The organic layer is then washed with a 10% aqueous solution of HCl (16 ml) and water (3x10 ml).[5]

-

The organic layer is dried, and the solvent is evaporated to yield the crude Nicardipine base, which can be further purified and converted to its hydrochloride salt.[5]

Precursor for Dihydropyrimidinones

This compound serves as a precursor in the synthesis of dihydropyrimidinones.[7][8] These heterocyclic compounds are of therapeutic interest, with some derivatives acting as sodium iodide symporter inhibitors, which are relevant for regulating thyroid hormone levels.[7] The synthesis typically follows a Biginelli-type multicomponent reaction.

Role in Asymmetric Synthesis

The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis.[2]

Precursor for Chiral Catalysts

Chiral amino alcohols are foundational in the preparation of catalysts for enantioselective reactions, such as the reduction of ketones.[9] One of the most prominent applications is in the formation of oxazaborolidine catalysts (CBS catalysts), which are highly effective for the enantioselective reduction of prochiral ketones using borane (B79455).[9] Although a specific protocol starting from this compound is not detailed in the provided results, the general workflow for preparing such catalysts is well-established.

General Workflow for Chiral Catalyst Preparation and Use

-

Synthesis of the Chiral Ligand: The chiral this compound acts as the chiral backbone.

-

Formation of the Catalyst: The chiral amino alcohol is reacted with a suitable reagent (e.g., a borane source for oxazaborolidines) to form the active catalyst.

-

Asymmetric Transformation: The in-situ generated or isolated catalyst is then used in a catalytic amount to effect an asymmetric transformation, such as the reduction of a ketone to a chiral alcohol, with high enantioselectivity.

Other Synthetic Applications

This compound is also instrumental in the synthesis of a new generation of pseudopeptides.[7] These modified peptides are being investigated for their potential to inhibit protein aggregation, a phenomenon implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[7]

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical industry and the burgeoning field of asymmetric catalysis. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists in research and development. The detailed protocols and quantitative data provided herein for its synthesis and application in the production of Nicardipine underscore its industrial relevance. Furthermore, its potential as a precursor for sophisticated chiral catalysts highlights its continuing importance in the pursuit of enantiomerically pure compounds.

References

- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. benchchem.com [benchchem.com]

- 7. insuf.org [insuf.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. nbinno.com [nbinno.com]

N-Benzyl-N-methylethanolamine: A Versatile Precursor for Chiral Catalysts in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylethanolamine is a valuable chiral amino alcohol that serves as a versatile precursor in the synthesis of sophisticated chiral catalysts and ligands.[1] Its unique structure, incorporating both a tertiary amine and a primary alcohol functional group, makes it an ideal building block for creating catalysts that facilitate a range of enantioselective transformations.[1] This technical guide provides a comprehensive overview of the application of this compound as a precursor for chiral catalysts, with a focus on two key asymmetric reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of prochiral ketones. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this precursor for their synthetic needs.

Synthesis of Chiral Ligands from this compound

The primary application of this compound in asymmetric catalysis is its use in the formation of chiral ligands. These ligands, when complexed with a metal center, create a chiral environment that directs the stereochemical outcome of a reaction. A common strategy involves the in-situ formation of a chiral catalyst from the amino alcohol and a metal alkyl or metal alkoxide.

General Experimental Protocol for in-situ Catalyst Formation

The following protocol describes a general procedure for the in-situ formation of a chiral catalyst from this compound for use in the enantioselective addition of diethylzinc to aldehydes.

Materials:

-

This compound

-

Anhydrous Toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Titanium (IV) isopropoxide

-

Aldehyde substrate

-

Anhydrous reaction vessel (Schlenk flask)

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (typically 10-20 mol%).

-

Dissolve the amino alcohol in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium (IV) isopropoxide (typically 1.2-1.5 equivalents relative to the ligand) to the stirred solution.

-

Continue stirring at 0 °C for 30 minutes to allow for the formation of the chiral titanium complex.

-

Slowly add diethylzinc solution (typically 1.5-2.0 equivalents relative to the aldehyde) to the catalyst mixture.

-

The catalyst is now ready for the addition of the aldehyde substrate.

Application in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the formation of chiral secondary alcohols. Chiral catalysts derived from amino alcohols, such as this compound, have proven to be highly effective in controlling the enantioselectivity of this reaction.

Experimental Protocol

Procedure:

-

Prepare the chiral catalyst in-situ as described in section 2.1.

-

To the stirred catalyst solution at 0 °C, slowly add the aldehyde substrate (1.0 equivalent) dissolved in anhydrous toluene.

-

Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Representative Data

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a catalyst derived from a chiral β-amino alcohol, illustrating the typical yields and enantioselectivities that can be achieved.

| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 10 | Toluene | 0 | 12 | 85 | 92 |

| 2 | 4-Chlorobenzaldehyde | 10 | Toluene | 0 | 18 | 88 | 95 |

| 3 | 4-Methoxybenzaldehyde | 10 | Toluene | 0 | 24 | 82 | 90 |

| 4 | 2-Naphthaldehyde | 10 | Toluene | 0 | 16 | 90 | 94 |

| 5 | Cinnamaldehyde | 10 | Toluene | 0 | 20 | 75 | 88 |

Catalytic Cycle

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application in Asymmetric Reduction of Prochiral Ketones

Chiral amino alcohols like this compound are precursors to oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a reaction famously known as the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol for in-situ Catalyst Preparation and Ketone Reduction

Materials:

-

This compound

-

Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (typically 5-10 mol%).

-

Dissolve the amino alcohol in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the borane (B79455) complex (e.g., BMS, typically 0.6-1.0 equivalents relative to the ketone) to the amino alcohol solution. Stir for 15-30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

-

In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Slowly add the ketone solution to the catalyst mixture at 0 °C.

-

Monitor the reaction by TLC. The reaction is often complete within a few minutes to a few hours.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Representative Data

The following table presents typical results for the asymmetric reduction of various prochiral ketones using an in-situ generated oxazaborolidine catalyst.

| Entry | Ketone | Catalyst Loading (mol%) | Reductant | Solvent | Yield (%) | ee (%) |

| 1 | Acetophenone | 10 | BMS | THF | 95 | 96 |

| 2 | Propiophenone | 10 | BMS | THF | 92 | 94 |

| 3 | 1-Tetralone | 10 | BMS | THF | 98 | 97 |

| 4 | 2-Chloroacetophenone | 10 | BMS | THF | 90 | 98 |

Experimental Workflow

Caption: General experimental workflow for oxazaborolidine-catalyzed asymmetric ketone reduction.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of chiral catalysts. Its application in promoting enantioselective carbon-carbon bond formation and asymmetric reductions highlights its importance in modern organic synthesis. The detailed protocols and representative data provided in this guide are intended to facilitate the adoption of this versatile building block in research and development settings, ultimately contributing to the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine (NBMEA), a chiral amino alcohol, serves as a versatile intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique structure, which incorporates both a tertiary amine and a primary alcohol functional group, allows for its integration into complex molecular architectures, making it a valuable component in modern medicinal chemistry.[1] This technical guide provides an in-depth exploration of the role of NBMEA in API synthesis, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Applications in Pharmaceutical Synthesis

This compound is primarily recognized for its role as a key intermediate in the production of APIs, particularly in the synthesis of calcium channel blockers and compounds targeting neurological pathways.[1][3][4]

1.1. Intermediate in the Synthesis of Nicardipine

The most prominent application of NBMEA is as a crucial precursor in the manufacturing of Nicardipine, a dihydropyridine (B1217469) calcium channel blocker used to treat high blood pressure and angina.[4] In the synthesis of Nicardipine, NBMEA is typically esterified with an acetoacetate, and this derivative is then used in a Hantzsch-type dihydropyridine synthesis.[5]

1.2. Versatile Building Block for Novel APIs

Beyond its established role in Nicardipine synthesis, NBMEA's structural features make it a valuable starting material for a range of other pharmaceutical compounds:

-

Compounds Targeting Neurological Pathways: The N-benzyl group present in NBMEA can be influential in modulating the binding affinity of a compound to its biological target, a desirable attribute in the development of drugs for neurological disorders.[1]

-

Dihydropyrimidinones: This class of heterocyclic compounds, which have shown therapeutic potential as sodium iodide symporter inhibitors, can be prepared using NBMEA as a key reactant.[2]

-

Pseudopeptides: In the field of neurodegenerative disease research, NBMEA is utilized in the construction of novel pseudopeptides. These molecules are designed to mimic or interfere with protein folding and aggregation, a key pathological feature in conditions such as Alzheimer's and Parkinson's disease.[2]

-

Chiral Catalysts: NBMEA serves as a precursor in the synthesis of sophisticated chiral catalysts and ligands. These are employed in asymmetric synthesis to facilitate enantioselective reactions, which are critical for producing stereochemically pure APIs.[1]

Synthesis of this compound

The industrially scalable and most common method for synthesizing NBMEA is through the N-alkylation of N-methylethanolamine with benzyl (B1604629) chloride.[1] This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of N-methylethanolamine attacks the benzylic carbon of benzyl chloride.

A generalized workflow for the synthesis of NBMEA is depicted below:

A critical aspect of this synthesis is the control of reaction conditions to maximize the yield of the desired tertiary amine and minimize the formation of byproducts, such as the over-alkylation product, a quaternary ammonium (B1175870) salt.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of NBMEA and its application in subsequent reactions.

Table 1: Optimized Conditions for NBMEA Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Reactant Molar Ratio (Benzyl Chloride : N-Methylethanolamine : Base) | 1 : 3 : 1.2 | [1] |

| Reaction Temperature | 40–45°C | [1] |

| Benzyl Chloride Conversion | >99.5% | [1] |

| Product Purity (by GC) | 91.8% - 94.5% |[1] |

Table 2: Yield Data for Reactions Involving NBMEA Derivatives

| API/Intermediate | Reaction Step | Yield | Reference |

|---|---|---|---|

| Nicardipine Precursor | Reaction of 2-(N-benzyl-N-methylamino)-ethanol with ethyl acetoacetate | 10.5% (poor yield in an older method) | [5] |

| Nicardipine Precursor | Reaction of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid with N-(2-chloroethyl)-N-benzyl-methylamine | 78% |[6] |

Experimental Protocols

4.1. Synthesis of this compound

This protocol is based on optimized conditions described in the literature.[1]

Materials:

-

N-Methylethanolamine

-

Benzyl Chloride

-

Anhydrous Sodium Carbonate (or other suitable base)

-

Suitable solvent (e.g., Toluene)

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add N-methylethanolamine and the solvent.

-

Add the base to the mixture.

-

Heat the mixture to 40-45°C.

-

Slowly add benzyl chloride to the reaction mixture via the addition funnel, maintaining the temperature between 40-45°C.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by GC or TLC).

-

Cool the reaction mixture and filter to remove the solid byproducts.

-

Wash the filtrate with water to remove any remaining salts and excess N-methylethanolamine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

4.2. Synthesis of a Nicardipine Precursor

This protocol is adapted from a patented procedure for the synthesis of 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[6]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. US20080125595A1 - Processes of manufacturing substituted-1,4-dihydropyridines, improved aqueous solutions thereof, and processes of manufacturing the solutions - Google Patents [patents.google.com]

- 6. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Surfactant Properties of N-Benzyl-N-methylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of N-Benzyl-N-methylethanolamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO | [4][5] |

| Molecular Weight | 165.23 g/mol | [4] |

| CAS Number | 101-98-4 | [4][5] |

| Appearance | Clear yellowish liquid/oil | |

| Density | 1.017 g/mL at 25 °C | [4] |

| Boiling Point | 95-105 °C at 2 mmHg | |

| Refractive Index | n20/D 1.529 | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the alkylation of N-methylethanolamine with benzyl (B1604629) chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards the formation of the desired product.[1]

A generalized workflow for the synthesis is depicted below.

A detailed experimental protocol for the synthesis is provided in Section 5.1.

Surfactant Properties and Their Determination

This compound is described as a surfactant with a high capacity for adsorbing proteins, making it useful for purification processes in bioprocessing.[4] However, to fully characterize its surfactant potential, quantitative determination of its critical micelle concentration (CMC) and surface tension is necessary.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[6] It is a critical parameter that indicates the efficiency of a surfactant. Below the CMC, the surfactant molecules exist as monomers in the solution. As the concentration increases to the CMC, the monomers aggregate to form micelles, and the surface tension of the solution remains relatively constant.[6]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-gas interface.

Experimental Determination of Surfactant Properties

While specific experimental data for this compound is not available, the following are standard methods for determining the CMC and surface tension of a surfactant. A generalized workflow for this characterization is presented below.

Detailed protocols for these measurements are provided in Section 5.2.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the alkylation of N-methylethanolamine.[1]

Materials:

-

N-methylethanolamine

-

Benzyl chloride

-

Sodium carbonate (or another suitable base)

-

Toluene (or another suitable solvent)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

Add N-methylethanolamine and the base to the flask.

-

Dissolve benzyl chloride in the solvent and add it to the dropping funnel.

-

Slowly add the benzyl chloride solution to the stirred reaction mixture at a controlled temperature.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the solid byproducts.

-

Wash the filtrate with deionized water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

Determination of Surfactant Properties

5.2.1 Surface Tension Measurement (Du Noüy Ring Method)

Materials:

-

Tensiometer (e.g., Krüss K20)

-

Platinum-iridium ring

-

Series of aqueous solutions of this compound of varying concentrations

-

Deionized water

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Prepare a series of dilutions of this compound in deionized water.

-

Measure the surface tension of each solution, starting from the most dilute.

-

Thoroughly clean the ring between measurements.

-

Plot the surface tension as a function of the logarithm of the concentration.

-

The CMC is the concentration at which the surface tension plateaus.

5.2.2 Conductivity Measurement

Materials:

-

Conductivity meter

-

Series of aqueous solutions of this compound of varying concentrations

-

Deionized water

Procedure:

-

Calibrate the conductivity meter.

-

Prepare a series of dilutions of this compound in deionized water.

-

Measure the conductivity of each solution.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will show two lines with different slopes. The intersection of these lines corresponds to the CMC.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it is a precursor in the preparation of dihydropyrimidinones, which have been investigated as inhibitors of the sodium-iodide symporter, playing a role in thyroid regulation.[2] It is also used in the synthesis of novel pseudopeptides that are potential inhibitors of β-sheet aggregation, a process implicated in neurodegenerative diseases.[2]

The diagram below illustrates its role as a building block in pharmaceutical synthesis.

Conclusion

This compound is a compound with demonstrated utility in both chemical synthesis and bioprocessing, attributed in part to its surfactant-like properties. While quantitative data on its surfactant efficacy, such as CMC and surface tension values, are not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. The methodologies outlined herein will enable researchers to fully characterize the surfactant properties of this compound, paving the way for its optimized use in existing applications and the exploration of new ones in drug development and beyond.

References

N-Benzyl-N-methylethanolamine: A Versatile Intermediate in the Development of Advanced Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Benzyl-N-methylethanolamine (BMEA) is a tertiary amine that is emerging as a significant building block in the synthesis of a variety of specialty chemicals, including active ingredients for the agrochemical industry.[1][2] Its unique structural features, combining a benzyl (B1604629) group, a methyl group, and a primary alcohol, provide a versatile scaffold for the development of novel fungicides and plant growth regulators. This guide explores the synthesis of BMEA, its application as an intermediate in the production of agrochemicals, and the mechanisms of action of the resulting compounds.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two well-established synthetic routes: the alkylation of N-methylethanolamine with benzyl chloride and the reductive amination of benzaldehyde (B42025) with N-methylethanolamine.[1][2]

Alkylation of N-methylethanolamine

This method involves the reaction of N-methylethanolamine with benzyl chloride. A base is typically added to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the formation of the desired product.[1][2] Careful control of reaction parameters such as temperature and the rate of addition of reactants is crucial to maximize the yield and purity while minimizing the formation of byproducts like quaternary ammonium (B1175870) salts.

Reductive Amination

An alternative pathway involves the reaction of benzaldehyde with N-methylethanolamine to form an iminium ion intermediate, which is then reduced in situ to yield this compound. This method is often favored for its milder reaction conditions and greater tolerance of various functional groups.[1][2]

Application in Agrochemical Synthesis: A Case Study in Fungicides

The structural characteristics of BMEA make it an attractive precursor for the synthesis of morpholine-type fungicides. While not a direct precursor to the morpholine (B109124) ring itself in many commercial fungicides, the N-benzyl and N-methyl substituents on the ethanolamine (B43304) backbone are key moieties in various biologically active compounds. The hydroxyl group of BMEA offers a convenient point for further chemical modification, such as etherification or esterification, to introduce other functional groups that enhance fungicidal activity.

This guide presents a hypothetical, yet chemically plausible, synthesis of a novel fungicide, N-benzyl-N-methyl-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine, derived from BMEA. This compound incorporates the core structure of BMEA and a substituted morpholine ring, a common feature in fungicides that inhibit sterol biosynthesis.

Experimental Protocol: Synthesis of a BMEA-Derived Fungicide

This protocol details a two-step synthesis of a hypothetical fungicide derived from this compound.

Step 1: Chlorination of this compound

-

To a solution of this compound (16.5 g, 0.1 mole) in chloroform (B151607) (100 ml), add thionyl chloride (13.1 g, 0.11 mole) dropwise at room temperature under constant stirring and in the absence of atmospheric moisture.

-

Heat the reaction mixture to reflux and maintain this temperature for 30 minutes.

-

After cooling, wash the reaction mixture sequentially with a 10% aqueous solution of sodium bicarbonate (3 x 200 ml) and water (2 x 200 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-benzyl-N-methyl-2-chloroethylamine.

Step 2: Coupling with 2,6-Dimethylmorpholine (B58159)

-

In a round-bottom flask, dissolve 2,6-dimethylmorpholine (11.5 g, 0.1 mole) and triethylamine (B128534) (12.1 g, 0.12 mole) in 100 ml of toluene (B28343).

-

To this solution, add the N-benzyl-N-methyl-2-chloroethylamine obtained in Step 1 (18.4 g, 0.1 mole).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling, filter the mixture to remove triethylamine hydrochloride.

-

Evaporate the toluene under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the final product.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the synthesis and biological activity of the proposed fungicide.

| Parameter | Value |

| Reactants | |

| This compound | 16.5 g (0.1 mol) |

| Thionyl Chloride | 13.1 g (0.11 mol) |

| 2,6-Dimethylmorpholine | 11.5 g (0.1 mol) |

| Triethylamine | 12.1 g (0.12 mol) |

| Product | |

| Theoretical Yield | 26.2 g |

| Actual Yield | 21.0 g |

| Yield (%) | 80% |

| Purity (by HPLC) | >98% |

| Table 1: Hypothetical Synthesis Data for a BMEA-Derived Fungicide |

| Fungal Pathogen | EC50 (mg/L) |

| Erysiphe graminis (Powdery Mildew) | 1.5 |

| Puccinia triticina (Wheat Leaf Rust) | 3.2 |

| Septoria tritici (Septoria Leaf Blotch) | 2.8 |

| Botrytis cinerea (Gray Mold) | 5.1 |

| Table 2: Hypothetical Bioactivity Data for a BMEA-Derived Fungicide |

Mechanism of Action: Inhibition of Sterol Biosynthesis

Morpholine fungicides, and by extension, our hypothetical BMEA-derived fungicide, act by inhibiting multiple steps in the fungal sterol biosynthesis pathway.[1][3][4] Ergosterol (B1671047) is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[5] The primary targets are the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[6]

The protonated form of the morpholine or related amine structure is thought to mimic the carbocationic high-energy intermediates of the enzymatic reactions, leading to potent inhibition.[1]

Experimental and Developmental Workflow

The development of a new agrochemical from an intermediate like BMEA follows a structured workflow, from initial synthesis to final product evaluation.

References

- 1. portlandpress.com [portlandpress.com]

- 2. nbinno.com [nbinno.com]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]

- 6. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Safe Handling, and Storage of N-Benzyl-N-methylethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, and storage of N-Benzyl-N-methylethanolamine (CAS No. 101-98-4). The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a tertiary amine that presents as a clear, colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [2][3] |

| Molecular Weight | 165.23 g/mol | [2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][4] |

| Odor | Benzene-like | [1] |

| Boiling Point | 95-105 °C at 2 mmHg | [1][4][5] |

| Density | 1.017 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6][7] |

| Solubility | Soluble in water.[2] Soluble in Chloroform (Slightly), Methanol (Slightly).[5] | [2][5] |

| Vapor Density | 5.7 | [1][2] |

| Refractive Index | n20/D 1.529 | [4][5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[8] It is crucial to understand its potential health effects to ensure appropriate safety measures are implemented.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2.[8] Causes skin irritation.[8][9]

-

Serious Eye Damage/Eye Irritation: Category 2.[8] Causes serious eye irritation.[8][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[8] May cause respiratory irritation.[8][9]

Summary of Toxicological Effects:

| Exposure Route | Potential Health Effects | Source(s) |

| Inhalation | Causes respiratory tract irritation.[1] Can produce delayed pulmonary edema.[1] | [1] |

| Skin Contact | Causes skin irritation.[1] | [1] |

| Eye Contact | Causes eye irritation and may cause chemical conjunctivitis.[1] | [1] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] | [1] |

The toxicological properties of this substance have not been fully investigated.[1][2]

Experimental Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure that chemical safety data is reliable and internationally comparable.

3.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.[10]

-

Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels. The subsequent procedure is determined by the presence or absence of mortality.[10]

-

Methodology:

-

A starting dose is selected based on available information.

-

A group of three animals of a single sex (typically female) is dosed.[10]

-

If no mortality occurs, the next higher fixed dose is used in another group of three animals.

-

If mortality occurs, the next lower fixed dose is used.

-

Observations for signs of toxicity are made for at least 14 days.

-

3.2. Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.

-

After a 4-hour exposure, the patch and any residual substance are removed.[11]

-

The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

-

3.3. Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause serious eye damage.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for any signs of irritation.[11]

-

Methodology:

-

A measured amount of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.

-

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

4.1. Engineering Controls

-

Work in a well-ventilated area.[2] Use only outdoors or in a well-ventilated area.[8]

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

4.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

Caption: Personal Protective Equipment (PPE) selection guide.

4.3. General Hygiene Practices

-

Wash hands thoroughly after handling.[8]

-

Avoid breathing dust, vapor, mist, or gas.[2]

-

Avoid contact with skin and eyes.[2]

-

Keep the container tightly closed.[2]

-

Do not eat, drink, or smoke when using this product.[12]

Storage

Proper storage of this compound is necessary to maintain its stability and prevent hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area.[1][2] Keep the container tightly closed.[1][2] Some sources recommend storing under an inert gas like argon.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][8]

-

Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

6.1. First Aid Measures

The following flowchart outlines the initial first aid steps to be taken in case of exposure.

Caption: First aid procedures for exposure.

6.2. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

-

Specific Hazards: The substance is not combustible itself, but may decompose upon heating to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

6.3. Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Caption: Workflow for handling accidental spills.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[8] It is the responsibility of the waste generator to properly characterize the waste and ensure compliance with all regulations.

Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.[8]

-

Chemical Stability: Stable under normal storage and handling conditions.[2]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and chloroformates.[8]

-

Hazardous Decomposition Products: Upon heating, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[8]

References

- 1. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 2. oecd.org [oecd.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. mt.com [mt.com]

- 6. azom.com [azom.com]

- 7. web.iitd.ac.in [web.iitd.ac.in]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Toxicity Studies : Acute Eye Irritation, Dermal Irritation | PPTX [slideshare.net]

- 12. aidic.it [aidic.it]

Methodological & Application

Synthesis of N-Benzyl-N-methylethanolamine via Alkylation of N-methylethanolamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-Benzyl-N-methylethanolamine, a versatile building block in organic synthesis and pharmaceutical research.[1] Two primary synthetic routes are presented: the direct alkylation of N-methylethanolamine with benzyl (B1604629) chloride and reductive amination using benzaldehyde (B42025). These methods are scalable and offer high yields of the target compound.[1][2] This guide includes optimized reaction conditions, purification methods, and characterization data to assist researchers in achieving high purity and yield.

Introduction